molecular formula C7H7N3O B1462374 6-methyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one CAS No. 91996-90-6

6-methyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one

Cat. No.: B1462374
CAS No.: 91996-90-6
M. Wt: 149.15 g/mol
InChI Key: WPRGOQMAAIZUQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one is a pyrrolo-pyrimidinone derivative characterized by a fused bicyclic scaffold with a methyl substitution at position 6. Key properties include:

  • Molecular Formula: C₇H₇N₃O
  • Molecular Weight: 149.15 g/mol
  • CAS Number: 91996-90-6
  • Purity: >90% (commercially available)
    This compound serves as a core structure for developing inhibitors of purine nucleoside phosphorylase (PNP), a target in cancer and autoimmune therapies .

Properties

IUPAC Name

6-methyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-4-2-5-6(10-4)7(11)9-3-8-5/h2-3,10H,1H3,(H,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPRGOQMAAIZUQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101214287
Record name 3,5-Dihydro-6-methyl-4H-pyrrolo[3,2-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101214287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91996-90-6
Record name 3,5-Dihydro-6-methyl-4H-pyrrolo[3,2-d]pyrimidin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91996-90-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dihydro-6-methyl-4H-pyrrolo[3,2-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101214287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthesis via Pyrrole Intermediate and Cyclocondensation

One well-documented method starts from ethyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate, which is condensed with guanylating agents to form the pyrrolo[3,2-d]pyrimidine ring.

  • Intermediate Synthesis : The pyrrole derivative is synthesized from 5-methylisoxazole through a sequence involving sodium ethoxide-catalyzed conversion to 3-oxobutanenitrile, followed by condensation with diethyl aminomalonate and cyclization under basic conditions at room temperature.
  • Yield : The overall yield for the intermediate over three steps is approximately 12%, with purification challenges due to close Rf values of byproducts.

Alternative Cyclocondensation Using Thiopseudourea Derivatives

  • Cyclocondensation of the pyrrole intermediate with 1,3-bis(methoxycarbonyl)-2-methyl-2-thiopseudourea followed by carbamate removal with aqueous NaOH yields the key pyrrolo[3,2-d]pyrimidine intermediate in 63% yield over two steps.

Functional Group Transformations

  • Protection of the 2-amino group with pivaloyl chloride enhances solubility and facilitates further reactions.
  • Chlorination at the 4-position using phosphorus oxychloride generates the 4-chloro derivative, a versatile intermediate for nucleophilic aromatic substitution reactions to introduce various substituents.

Nucleophilic Aromatic Substitution and Benzylation

  • The 4-chloro intermediate undergoes nucleophilic substitution with substituted amines or benzyl bromides under basic conditions to afford N-substituted derivatives.
  • Yields for N-benzylated products range from 65% to 74%, with subsequent hydrolysis/deprotection steps yielding final compounds in 68–75%.

Specific Reaction Conditions and Catalysts

Step Reagents/Conditions Solvent(s) Temperature Yield (%) Notes
Conversion of 5-methylisoxazole to 3-oxobutanenitrile Sodium ethoxide catalyst Not specified Room temperature Not specified Initial step in pyrrole intermediate synthesis
Condensation with diethyl aminomalonate Basic conditions Not specified Room temperature Part of 12% overall Leads to pyrrole intermediate
Cyclocondensation with thiopseudourea derivative 1,3-bis(methoxycarbonyl)-2-methyl-2-thiopseudourea Not specified Not specified 63% (over 2 steps) Key step forming pyrrolo[3,2-d]pyrimidine core
Protection of 2-amino group Pivaloyl chloride Organic solvents Room temperature 92% Improves solubility and reaction efficiency
Chlorination at 4-position Phosphorus oxychloride Organic solvents Elevated temperature 86% Generates 4-chloro intermediate for substitution
Nucleophilic substitution Benzyl bromides or amines with base (e.g., cesium carbonate) Tetrahydrofuran, dioxane, toluene 80–100 °C 65–74% (benzylation) Pd catalysts such as Pd2(dba)3 or Pd(OAc)2 with BINAP ligand can be used
Hydrolysis/deprotection Aqueous NaOH Aqueous solution 55 °C 68–75% Final step to obtain target compound

Catalytic and Solvent Systems

  • Palladium Catalysts : Pd2(dba)3 or Pd(OAc)2 with BINAP ligand are employed in some cross-coupling steps to introduce aryl groups on the pyrrolo[3,2-d]pyrimidine scaffold.
  • Bases : Cesium carbonate and potassium carbonate are commonly used bases for nucleophilic aromatic substitution and coupling reactions.
  • Solvents : Polar aprotic solvents such as N,N-dimethylformamide (DMF), tetrahydrofuran (THF), dioxane, and toluene are preferred for their ability to dissolve reactants and promote reaction rates.

Representative Reaction Scheme Summary

Step Reaction Type Key Intermediate/Product Yield (%) Reference
1 Pyrrole intermediate synthesis Ethyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate 12% (over 3 steps)
2 Cyclocondensation Pyrrolo[3,2-d]pyrimidine intermediate 63% (over 2 steps)
3 Protection (pivaloylation) Pivaloyl-protected intermediate 92%
4 Chlorination (POCl3) 4-Chloro-pyrrolo[3,2-d]pyrimidine 86%
5 Nucleophilic substitution N-Benzylated or amine-substituted products 65–74%
6 Hydrolysis/deprotection Final 6-methyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one 68–75%

Research Findings and Challenges

  • The initial synthesis of the pyrrole intermediate suffers from low overall yield and difficult purification due to byproducts with similar chromatographic properties.
  • Protection strategies such as pivaloylation significantly improve solubility and facilitate further transformations.
  • Direct N-benzylation attempts without protection lead to mixtures and purification difficulties; hence, chlorination followed by nucleophilic substitution is preferred.
  • The use of palladium-catalyzed cross-coupling reactions expands the scope of aryl substitutions on the pyrrolo[3,2-d]pyrimidine core, enabling structural diversity for biological evaluation.
  • Reaction temperatures between 80 °C and 100 °C are optimal for substitution reactions, with polar aprotic solvents enhancing reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

6-methyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of pyrrolo[3,2-d]pyrimidines exhibit significant anticancer properties. For example, compounds with similar structures have shown effectiveness against various cancer cell lines by inhibiting specific kinases involved in cell proliferation and survival. The ability of 6-methyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one to interact with these targets suggests that it may serve as a lead compound for developing novel anticancer agents .

Antiviral Properties
Studies have also explored the antiviral potential of pyrrolo[3,2-d]pyrimidine derivatives. Initial findings suggest that these compounds can inhibit viral replication by targeting viral enzymes or host cell pathways essential for viral life cycles. The specific mechanisms through which this compound exerts its effects are still under investigation, but preliminary data indicate promising activity against certain viruses .

Potential Applications in Nanotechnology
The unique properties of this compound may extend to material science, particularly in the development of nanomaterials. Research into its polymerization behavior could lead to novel materials with specific electronic or optical properties suitable for applications in sensors or electronic devices .

Case Studies

  • Anticancer Research Study
    A recent study examined the anticancer effects of various pyrrolo[3,2-d]pyrimidine derivatives on breast cancer cell lines. The study found that compounds structurally related to this compound inhibited cell growth significantly compared to controls .
  • Antiviral Activity Assessment
    In another investigation focused on antiviral activity, derivatives of this compound were tested against influenza virus strains. Results indicated a marked reduction in viral titers when treated with these compounds .

Mechanism of Action

The mechanism of action of 6-methyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For instance, it acts as a kinase inhibitor by binding to the active site of kinases, thereby blocking their activity. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Substitutions at Position 7

Position 7 is frequently modified with thioether, phosphonate, or amino-methyl groups:

Compound Name (Substituent) Molecular Formula Molecular Weight (g/mol) Key Features
7-(Phenylthio)- (7a) C₁₂H₁₀N₃OS 244.05 - Phenylthio group enhances lipophilicity.
7-((2-Hydroxyphenyl)thio)- (7d) C₁₂H₈N₃O₂S 258.03 - Hydroxyl group improves water solubility.
7-((Phosphonato)methoxy)- (13a) C₁₅H₂₅N₃O₅PS 390.1 (intermediate) - Phosphonate group mimics nucleotides, enhancing PNP inhibition .
7-{[(4-Hydroxybutyl)amino]methyl}- (29) C₈H₁₂N₄O₂ 196.20 - Amino-methyl chain improves membrane permeability.

Key Insight: Thioether and phosphonate substitutions (e.g., 7a, 13a) increase steric bulk and mimic nucleoside structures, whereas hydroxyl or amino groups (e.g., 7d, 29) enhance solubility .

Substitutions at Position 6

The methyl group at position 6 in the target compound distinguishes it from analogs like 5-methyl-7-(4-methylphenyl)- (BB10-0810) :

  • BB10-0810: C₁₄H₁₃N₃O, MW 239.27.

Substitutions at Position 2

Examples include 2-{[(3R,5R)-5-(benzodioxinyl)piperidinyl]amino}- (B8O) :

  • B8O: C₂₁H₂₅N₅O₃, MW 395.45.

Physicochemical and Pharmacokinetic Properties

Property 6-Methyl Derivative 7-(Phenylthio)- (7a) 7-Phosphonate (13a) BC3 (Peldesine)
Molecular Weight 149.15 244.05 390.1 257.25
LogP (Predicted) ~0.5 ~2.8 ~1.2 ~1.0
Water Solubility Moderate Low High (phosphonate salt) Moderate
Bioavailability High Limited Enhanced (ionic) Moderate

Key Insight : The 6-methyl derivative’s low molecular weight and moderate LogP favor oral bioavailability, whereas phosphonate derivatives (e.g., 13a) rely on ionic solubility for parenteral delivery .

Biological Activity

6-Methyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one (CAS Number: 91996-90-6) is a heterocyclic compound belonging to the pyrrolopyrimidine family. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications, particularly in oncology as a kinase inhibitor. This article reviews the known biological activities, mechanisms of action, and relevant research findings regarding this compound.

  • Molecular Formula: C7H7N3O
  • Molecular Weight: 149.15 g/mol
  • InChI Key: WPRGOQMAAIZUQN-UHFFFAOYSA-N

Anticancer Properties

This compound has been identified as a potent inhibitor of various kinases involved in cancer cell proliferation. Research indicates that it can induce apoptosis in cancer cells by inhibiting critical signaling pathways.

Mechanism of Action:
The compound acts primarily by binding to the active site of specific kinases, thereby blocking their activity. This inhibition leads to the suppression of cell proliferation and the induction of apoptosis in various cancer cell lines. For instance, studies have shown that derivatives of pyrrolo[2,3-d]pyrimidin-4-one exhibit significant anti-proliferative effects against multiple cancer types, including breast and lung cancers .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against a range of pathogens. The compound's ability to disrupt bacterial cell functions makes it a candidate for further development as an antimicrobial agent.

Case Studies and Experimental Data

  • Antiproliferative Activity:
    • A study evaluated the antiproliferative effects of various pyrrolopyrimidine derivatives against cancer cell lines. The results indicated that compounds with structural similarities to this compound showed enhanced activity against breast and colon cancer cells, with IC50 values ranging from 0.01 to 0.1 μM depending on the specific derivative used .
  • Kinase Inhibition:
    • The compound has been shown to selectively inhibit deubiquitinating enzymes like USP7, which play a crucial role in regulating cell cycle progression and apoptosis. Inhibition of USP7 resulted in increased levels of p53 and p21 proteins, leading to cell cycle arrest and apoptosis in treated cells .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other compounds in the pyrrolopyrimidine family:

Compound NameBiological ActivityNotable Features
Pyrrolo[2,3-d]pyrimidineKinase inhibitionKnown for anticancer properties
Pyrazolo[3,4-d]pyrimidineSimilar kinase inhibitionUsed in drug development
Pyrido[2,3-d]pyrimidineSignificant therapeutic potentialExhibits diverse biological activities

Q & A

Q. Table 1: Representative Synthetic Methods

Derivative TypeKey Reagents/ConditionsYield (%)Purity (Method)Reference
Hydroxyalkyl-substitutedFormaldehyde, substituted amines, reflux60-85>95% (HPLC, NMR)
Thioether-linkedPd/C hydrogenation, Suzuki coupling38-95HRMS-confirmed
Phosphonated analogsPhosphonate ester intermediates, HWE reaction49-72NMR/ESI-HRMS verified

How is the structure of this compound confirmed?

Basic
Structural confirmation relies on multi-spectral analysis :

  • 1^1H and 13^13C NMR : Chemical shifts for pyrrolo-pyrimidinone protons (e.g., H-2 at δ 8.05 ppm) and methyl groups (δ 2.5-3.0 ppm) are characteristic .
  • ESI-HRMS : Exact mass determination (e.g., [M − H]⁻ calculated 364.0163 vs. observed 364.0159) ensures molecular formula accuracy .
  • X-ray crystallography : Used for resolving stereochemistry in advanced analogs like 24.HCl .

What biological targets are associated with this compound?

Basic
The core scaffold acts as a purine nucleoside phosphorylase (PNP) inhibitor , with applications in cancer and autoimmune diseases:

  • 9-Deazahypoxanthine derivatives show nanomolar IC50_{50} values against human PNP by mimicking transition-state analogs .
  • Forodesine (a clinical-stage analog) targets T-cell malignancies via PNP inhibition .

How can researchers optimize the synthesis of 6-methyl derivatives to improve yield?

Advanced
Key strategies include:

  • Solvent optimization : Using polar aprotic solvents (e.g., DMF) enhances reaction rates for condensation steps .
  • Catalyst screening : Pd/C with controlled hydrogen pressure improves deprotection efficiency (e.g., 95% yield for 29 vs. 72% for 77 ) .
  • Chromatography gradients : Reverse-phase HPLC with acetonitrile/water gradients resolves structurally similar byproducts .

What strategies resolve contradictory bioactivity data in different studies?

Advanced
Discrepancies may arise from:

  • Assay conditions : Variations in pH (e.g., PNP assays at pH 7.4 vs. 6.8) alter inhibitor binding .
  • Compound purity : Impurities >2% (e.g., unreacted formaldehyde) skew IC50_{50} values; rigorous LC-MS monitoring is critical .
  • Structural analogs : Subtle substitutions (e.g., hydroxyl vs. methoxy groups) drastically affect potency. Compare 24.HCl (IC50_{50} = 8 nM) vs. 25.HCl (IC50_{50} = 32 nM) .

How can computational models guide the design of analogs with improved binding affinity?

Q. Advanced

  • Fragment Molecular Orbital (FMO) analysis : Predicts interaction energies between inhibitors and PNP active sites (e.g., ligand W4Y in PDB 5RS7) .
  • Docking studies : Identify key residues (e.g., His257, Glu259) for hydrogen bonding and hydrophobic interactions .
  • QSAR models : Correlate substituent electronegativity (e.g., pentafluorophenyl groups in 45i ) with enhanced inhibition .

How should stability issues be addressed during storage and handling?

Q. Advanced

  • Storage : Lyophilized powders stored at -20°C in argon-sealed vials prevent hydrolysis (>4-year stability) .
  • Buffered solutions : Use phosphate buffer (pH 6.5-7.5) to avoid ring-opening degradation at extremes .
  • Light sensitivity : Amber glassware minimizes photodegradation of thioether-linked derivatives (e.g., 45j ) .

What methodologies analyze the impact of structural modifications on pharmacokinetics?

Q. Advanced

  • ADMET profiling : Assess logP (e.g., 1.2 for 35.HCl vs. 2.1 for 24.HCl ) to predict blood-brain barrier penetration .
  • Metabolite ID : LC-HRMS detects hydroxylated metabolites in liver microsomes, guiding prodrug design .
  • Caco-2 permeability assays : Quantify apical-to-basolateral transport for oral bioavailability optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-methyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one
Reactant of Route 2
Reactant of Route 2
6-methyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.